molecular formula C22H22N4O4 B7715009 N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide

N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide

Katalognummer B7715009
Molekulargewicht: 406.4 g/mol
InChI-Schlüssel: FFRGBSOCLZBGRA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide, also known as Temozolomide, is an orally administered chemotherapy drug that is used to treat various types of cancer, including glioblastoma multiforme, a type of brain tumor. Temozolomide is a prodrug that is converted into its active form, MTIC (methyl-triazeno-imidazole-carboxamide), in the body. MTIC then damages the DNA of cancer cells, preventing them from dividing and growing.

Wirkmechanismus

N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide is a DNA alkylating agent that forms adducts with the DNA of cancer cells, leading to the formation of DNA crosslinks and strand breaks. This ultimately results in the inhibition of DNA replication and cell division, leading to the death of cancer cells.
Biochemical and Physiological Effects:
N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide has been shown to have both biochemical and physiological effects on the body. Biochemically, it has been shown to induce DNA damage and apoptosis in cancer cells. Physiologically, it has been shown to cause lymphopenia, thrombocytopenia, and neutropenia in some patients.

Vorteile Und Einschränkungen Für Laborexperimente

N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide has several advantages for use in lab experiments, including its ability to induce DNA damage and apoptosis in cancer cells. However, its use is limited by its potential toxicity and the need for specialized equipment and procedures to handle and dispose of the drug.

Zukünftige Richtungen

For research on N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide include the development of new formulations and delivery methods to improve its efficacy and reduce its toxicity. Additionally, research is needed to identify biomarkers that can predict patient response to the drug, as well as to identify new targets for its use in the treatment of other types of cancer.

Synthesemethoden

N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide can be synthesized using several methods, including the reaction of 3,4,5-trimethoxybenzoyl chloride with 1-ethyl-1H-pyrazole-3,4-diamine in the presence of a base such as triethylamine. The resulting product is then treated with nitrous acid to form the active compound, MTIC.

Wissenschaftliche Forschungsanwendungen

N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide has been extensively studied in preclinical and clinical trials for its efficacy in treating various types of cancer, including glioblastoma multiforme, melanoma, and lymphoma. It has been shown to have a significant impact on the survival rates of patients with these types of cancers, with some studies reporting up to a 50% increase in survival time.

Eigenschaften

IUPAC Name

N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4/c1-5-26-21-15(10-13-8-6-7-9-16(13)23-21)20(25-26)24-22(27)14-11-17(28-2)19(30-4)18(12-14)29-3/h6-12H,5H2,1-4H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRGBSOCLZBGRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.